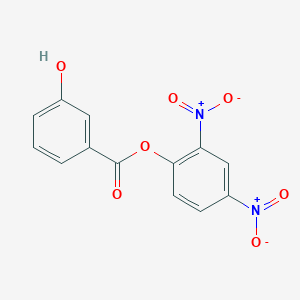
2,4-Dinitrophenyl 3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenyl 3-hydroxybenzoate is an organic compound that belongs to the class of dinitrophenyl esters It is characterized by the presence of two nitro groups attached to a phenyl ring and an ester linkage to a 3-hydroxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with 2,4-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysts like sulfuric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitrophenyl 3-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrophenol and 3-hydroxybenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or water.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol are commonly used.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Reduction: Products include 2,4-diaminophenyl 3-hydroxybenzoate.
Ester Hydrolysis: Products include 2,4-dinitrophenol and 3-hydroxybenzoic acid.
Applications De Recherche Scientifique
2,4-Dinitrophenyl 3-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dinitrophenyl 3-hydroxybenzoate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester linkage can undergo hydrolysis. These interactions can affect various molecular targets and pathways, including enzyme inhibition and modulation of metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: Used as a reagent for detecting carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and in the production of dyes.
3-Hydroxybenzoic Acid: A precursor for the synthesis of various esters and other derivatives.
Uniqueness
Its ability to undergo various chemical reactions and its utility in different fields of research make it a valuable compound for scientific studies .
Propriétés
Numéro CAS |
104245-79-6 |
|---|---|
Formule moléculaire |
C13H8N2O7 |
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl) 3-hydroxybenzoate |
InChI |
InChI=1S/C13H8N2O7/c16-10-3-1-2-8(6-10)13(17)22-12-5-4-9(14(18)19)7-11(12)15(20)21/h1-7,16H |
Clé InChI |
UYCICJVAWDIECI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



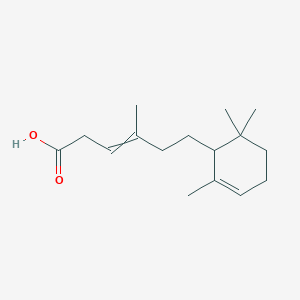
![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
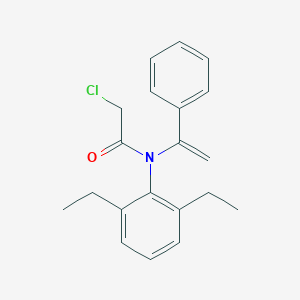
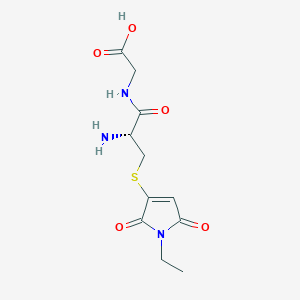
![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)


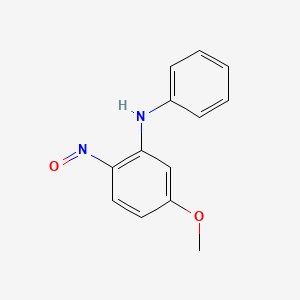
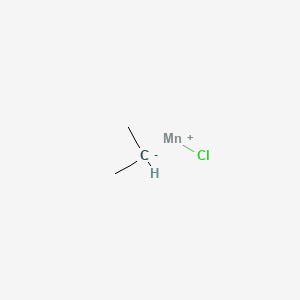
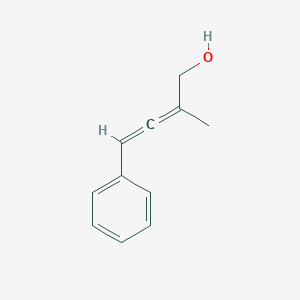
methanethione](/img/structure/B14333271.png)
![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)

